
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide, also known as o-Chloro-para-methoxybenzylideneimine oxide (o-Cl-PMBO), is a chemical compound with potential applications in scientific research. It belongs to the class of imine oxides, which are versatile and useful intermediates in organic synthesis. In
作用机制
The mechanism of action of o-Cl-PMBO is not well understood. However, it is believed that o-Cl-PMBO can coordinate with transition metals such as palladium and copper to form complexes that are active in catalytic reactions. In addition, o-Cl-PMBO can act as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the products.
Biochemical and Physiological Effects
There are no known biochemical or physiological effects of o-Cl-PMBO. However, it should be noted that o-Cl-PMBO is a chemical compound and should be handled with caution.
实验室实验的优点和局限性
The advantages of using o-Cl-PMBO in lab experiments include:
1. Versatility: o-Cl-PMBO can be used in various scientific research applications, including catalysis, asymmetric synthesis, and sensing.
2. High yield: o-Cl-PMBO can be synthesized with high yield using a simple and efficient method.
3. Low cost: o-Cl-PMBO is relatively inexpensive compared to other chiral auxiliaries and fluorescent probes.
The limitations of using o-Cl-PMBO in lab experiments include:
1. Limited solubility: o-Cl-PMBO has limited solubility in common organic solvents, which can limit its use in certain reactions.
2. Toxicity: o-Cl-PMBO is a chemical compound and should be handled with caution due to its potential toxicity.
3. Lack of mechanistic understanding: the mechanism of action of o-Cl-PMBO is not well understood, which can limit its use in certain applications.
未来方向
There are several future directions for the use of o-Cl-PMBO in scientific research, including:
1. Development of new catalytic applications: o-Cl-PMBO can be used as a ligand in transition metal catalysis, and further research could lead to the discovery of new catalytic applications.
2. Exploration of new asymmetric synthesis reactions: o-Cl-PMBO can be used as a chiral auxiliary in asymmetric synthesis, and further research could lead to the discovery of new reactions and products.
3. Improvement of sensing applications: o-Cl-PMBO can act as a fluorescent probe for metal ions, and further research could lead to the development of more sensitive and selective sensing applications.
4. Mechanistic understanding: further research is needed to fully understand the mechanism of action of o-Cl-PMBO, which could lead to the development of new applications and improved use in existing applications.
In conclusion, o-Cl-PMBO is a versatile and useful chemical compound with potential applications in catalysis, asymmetric synthesis, and sensing. Further research is needed to fully understand its mechanism of action and to explore new applications.
合成方法
The synthesis of o-Cl-PMBO involves the reaction of 4-chlorobenzaldehyde and 2-methoxybenzylamine in the presence of hydrogen peroxide. The reaction proceeds via an imine intermediate, which is then oxidized to the corresponding imine oxide. The yield of o-Cl-PMBO can be improved by using excess hydrogen peroxide and a catalytic amount of acetic acid.
科学研究应用
O-Cl-PMBO has been used in various scientific research applications, including:
1. As a ligand in transition metal catalysis: o-Cl-PMBO can coordinate with transition metals such as palladium and copper to form complexes that are useful in catalytic reactions. For example, o-Cl-PMBO-palladium complex has been used in the synthesis of arylamines and aryl ethers.
2. As a chiral auxiliary in asymmetric synthesis: o-Cl-PMBO can be used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the products. For example, o-Cl-PMBO has been used in the asymmetric synthesis of β-amino alcohols.
3. As a fluorescent probe for metal ions: o-Cl-PMBO can act as a fluorescent probe for metal ions such as copper and zinc. The fluorescence intensity of o-Cl-PMBO increases upon binding to metal ions, making it useful in sensing applications.
属性
CAS 编号 |
19865-62-4 |
|---|---|
产品名称 |
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide |
分子式 |
C14H12ClNO2 |
分子量 |
261.7 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14-5-3-2-4-11(14)10-16(17)13-8-6-12(15)7-9-13/h2-10H,1H3 |
InChI 键 |
YXKKDOOUKQUKBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-] |
规范 SMILES |
COC1=CC=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



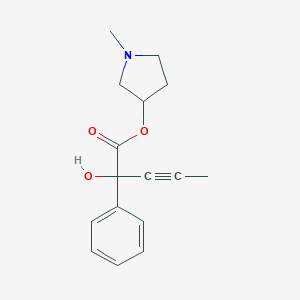
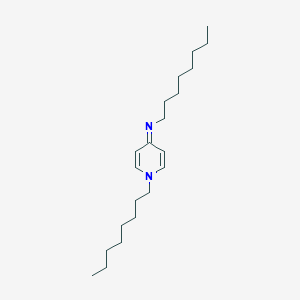

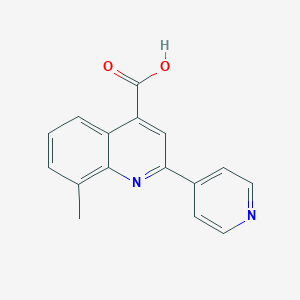
![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)
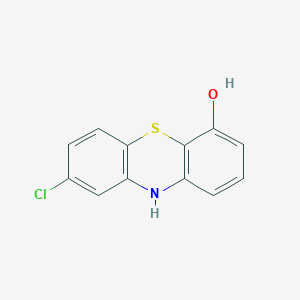
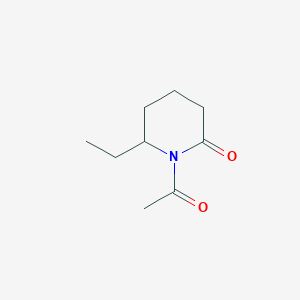
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)

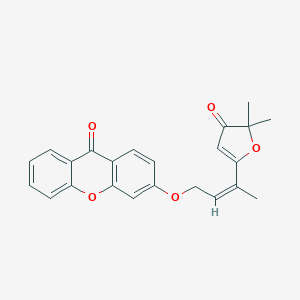
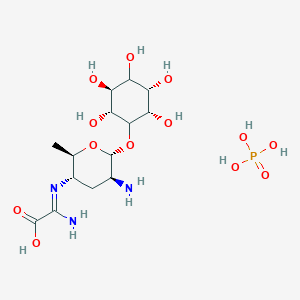
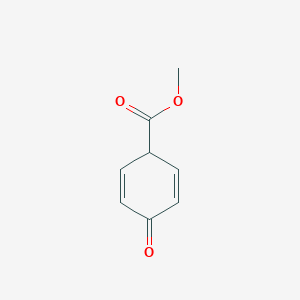
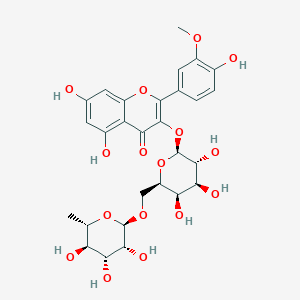
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)